molecular formula C14H13BrN2O3 B11779269 Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate

Cat. No.: B11779269
M. Wt: 337.17 g/mol
InChI Key: YGAGKEBBXVIULW-UHFFFAOYSA-N
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Description

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a unique structure that includes a bromine atom, an ethyl ester group, and a fused pyrazolo-oxazepine ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core pyrazolo-oxazepine structure, followed by bromination and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine: Similar structure but different heterocyclic ring system.

    9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine: Contains additional iodine atom.

Uniqueness

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate is unique due to its specific combination of functional groups and fused ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

ethyl 9-bromo-5,6-dihydropyrazolo[1,5-d][1,4]benzoxazepine-2-carboxylate

InChI

InChI=1S/C14H13BrN2O3/c1-2-19-14(18)11-8-12-10-4-3-9(15)7-13(10)20-6-5-17(12)16-11/h3-4,7-8H,2,5-6H2,1H3

InChI Key

YGAGKEBBXVIULW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCOC3=C(C2=C1)C=CC(=C3)Br

Origin of Product

United States

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